molecular formula C22H20N2O2S B3014167 N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-(p-tolylthio)acetamide CAS No. 895455-66-0

N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-(p-tolylthio)acetamide

Cat. No.: B3014167
CAS No.: 895455-66-0
M. Wt: 376.47
InChI Key: KESFQACBTLXLSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-(p-tolylthio)acetamide is a useful research compound. Its molecular formula is C22H20N2O2S and its molecular weight is 376.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activities

A study on the synthesis of N-(6-Arylbenzo[d]thiazole-2-acetamide Derivatives showcases the potential of similar structures in biological applications. These compounds were evaluated for their antioxidant, haemolytic, antibacterial, and urease inhibition activities. They displayed significant activity in urease inhibition, surpassing the standard used in the study. This suggests that derivatives of the specified compound might also possess potent biological activities, possibly through similar mechanisms involving hydrogen bonding with enzymes (Gull et al., 2016).

Coordination Complexes and Antioxidant Activity

Another research avenue involves the construction of coordination complexes using pyrazole-acetamide derivatives, which were shown to possess significant antioxidant activity. The study detailed the synthesis and characterization of these complexes, highlighting their potential in developing novel antioxidant agents. This suggests that structurally similar compounds to N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-(p-tolylthio)acetamide might be explored for their antioxidant properties, contributing to the development of new therapeutic agents (Chkirate et al., 2019).

Potential in Antitumor Activity

The role of similar compounds in antitumor activity is also noteworthy. A study on the novel synthesis and antitumor evaluation of polyfunctionally substituted heterocyclic compounds derived from related acetamide structures highlighted their high inhibitory effects against various human cancer cell lines. This indicates that acetamide derivatives, including those structurally related to the specified compound, might have potential applications in cancer research, offering a pathway to novel antitumor agents (Shams et al., 2010).

Properties

IUPAC Name

N-(1-ethyl-2-oxobenzo[cd]indol-6-yl)-2-(4-methylphenyl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O2S/c1-3-24-19-12-11-18(16-5-4-6-17(21(16)19)22(24)26)23-20(25)13-27-15-9-7-14(2)8-10-15/h4-12H,3,13H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KESFQACBTLXLSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C3C(=C(C=C2)NC(=O)CSC4=CC=C(C=C4)C)C=CC=C3C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.